Lipophilicity (XLogP3) Comparison: 3-((Benzyl(ethyl)amino)methyl)aniline vs. N-Methyl Analog
The replacement of the N-ethyl group with an N-methyl group reduces computed lipophilicity by 0.5 log units. The target compound has an XLogP3 value of 2.5, while the N-methyl analog (3-{[benzyl(methyl)amino]methyl}aniline, CAS 158944-60-6) has an XLogP3 of 2.0 . This difference is expected to affect membrane permeability, solubility, and non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 3-{[benzyl(methyl)amino]methyl}aniline: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.5 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.5 log unit difference in XLogP3 can shift predicted logD and passive membrane permeability, directly impacting the compound's suitability as a cell-permeable probe or a fragment starting point.
- [1] PubChem. Computed Properties for CID 28720659 (3-((Benzyl(ethyl)amino)methyl)aniline): XLogP3 = 2.5. National Center for Biotechnology Information (2025). View Source
